molecular formula C11H10Cl2N2O B12126685 1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one

Cat. No.: B12126685
M. Wt: 257.11 g/mol
InChI Key: HUSOSKRUXDNSSI-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and an ethyl group

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and antimicrobial agents.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-ethyl-1h-pyrazol-5(4h)-one can be compared with other similar compounds, such as:

    2,4-Dichlorophenol: A chlorinated derivative of phenol with applications in herbicide production.

    2,4-Dichlorophenyl acetic acid: Used as a reference standard in environmental analysis.

    2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: A compound with a similar dichlorophenyl group but different ring structure and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-ethyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H10Cl2N2O/c1-2-8-6-11(16)15(14-8)10-4-3-7(12)5-9(10)13/h3-5H,2,6H2,1H3

InChI Key

HUSOSKRUXDNSSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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